4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds are characterized by a piperazine ring attached to a phenyl group, making them significant in medicinal chemistry due to their diverse biological activities.
This compound is classified under organoheterocyclic compounds, specifically within the subclass of piperazines. Its chemical structure includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound's IUPAC name is 3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine, and it has various synonyms and identifiers such as its Chemical Abstracts Service number, which is not available in the current literature .
The synthesis of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine can be approached through several methods, typically involving the formation of the pyrimidine core followed by the introduction of the piperazine and phenyl groups. One common method involves:
The exact conditions and reagents can vary based on the desired yield and purity of the product. For example, solvents like dichloromethane or toluene may be used in conjunction with catalysts to facilitate these reactions .
The molecular formula for 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine is . The structure features:
The three-dimensional structure can be represented using various chemical drawing software, which provides insights into bond angles and molecular geometry. The compound's InChI key is DDOAUTHWSCUHQA-UHFFFAOYSA-N, which facilitates its identification in databases .
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may enhance efficacy or reduce side effects in therapeutic applications .
The mechanism of action for 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine is primarily linked to its interaction with specific biological targets such as enzymes or receptors. For instance:
Data from pharmacological studies indicate that compounds with similar structures often exhibit significant activity against various cancer cell lines, highlighting their potential therapeutic roles .
The physical properties of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine include:
Chemical properties include:
Analyses such as spectroscopic methods (NMR, IR) provide further insights into its structural characteristics and confirm purity levels during synthesis .
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine has several applications in scientific research:
Piperazine-pyrimidine hybrids represent a strategically important class of heterocyclic compounds in modern drug discovery, combining the versatile pharmacophores of pyrimidine and piperazine. The core compound 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine (CAS: 1093352-37-4; Molecular Formula: C15H18N4), also known by synonyms such as ALBB-019420 or AKOS000264738, emerged from systematic efforts to optimize nitrogen-containing heterocycles for enhanced bioactivity and target selectivity [1] [3]. The pyrimidine scaffold has long been exploited for its hydrogen-bonding capabilities and planar geometry, while the piperazine moiety contributes conformational flexibility and basicity, facilitating interactions with biological targets.
Early piperazine-pyrimidine hybrids gained prominence as kinase inhibitors and CNS modulators. For example, the clinical p38α MAP kinase inhibitor AZD6703 incorporates a 4-oxoquinazolin-3(4H)-yl scaffold linked to piperazine, demonstrating the chemotype’s adaptability for inflammatory targets . Similarly, SNDX-5613 (revumenib), a menin-MLL inhibitor for acute myeloid leukemia (AML), features a piperazine-pyrimidine core that enables irreversible binding to menin protein—highlighting the structural role of these hybrids in epigenetic therapies [5]. The discovery of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine reflects iterative medicinal chemistry campaigns focused on:
Table 1: Key Piperazine-Pyrimidine Hybrids in Drug Discovery
Compound | Core Structure | Therapeutic Target | Clinical/Biological Significance |
---|---|---|---|
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine | Pyrimidine linked to meta-tolyl/piperazine | Menin, 5-HT6 receptors | Lead compound for oncology/neuropharmacology |
SNDX-5613 (Revumenib) | Pyrimidine-piperazine with fused rings | Menin-MLL interaction | Phase III for relapsed/refractory AML |
AZD6703 | Quinazolinone-piperazine | p38α MAP kinase | Clinical anti-inflammatory candidate |
The molecular architecture of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine enables precise engagement with diverse biological pathways. Its design incorporates three pharmacophoric elements:
Structure-Activity Relationships (SAR)
Table 2: Impact of Structural Features on Target Engagement
Structural Feature | Target Interaction | Biological Consequence |
---|---|---|
Pyrimidine N¹/N³ | H-bond with menin Lys186 | Disrupts menin-MLL complex in AML cells |
Piperazine NH | Salt bridge with Asp288 (5-HT6R) | Antagonism leading to acetylcholine release |
3-Methylphenyl | Hydrophobic pocket occupancy | Enhanced selectivity over kinase off-targets |
In menin inhibition, this compound’s pyrimidine nitrogen atoms form bidentate hydrogen bonds with menin’s hinge region, while the 3-methylphenyl group occupies a hydrophobic cleft near Trp341. This binding disrupts menin-MLL interactions, downregulating HOXA9/MEIS1 oncogenes in MLL-rearranged leukemia [5]. For neurological targets like 5-HT6 receptors, the piperazine moiety’s basic nitrogen (pKa ~8.5) ionically interacts with transmembrane Asp288, positioning the pyrimidine ring for π-π stacking with Phe285 [6].
Synthetic Approaches
Two primary routes dominate synthesis:
Table 3: Synthetic Methods Comparison
Method | Conditions | Yield | Advantages |
---|---|---|---|
Nucleophilic Substitution | Piperazine, DIPEA, DMSO, 150°C, 6h | 78% | Atom-economical; minimal protecting groups |
Suzuki Coupling | 3-Methylphenylboronic acid, Pd catalyst, 80°C | 65% | Enables aryl group diversification |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: